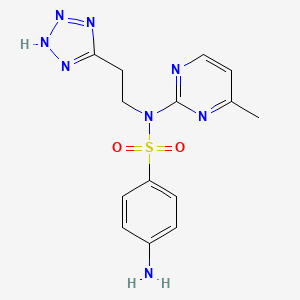
(2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one is a synthetic organic compound with a unique cyclobutanone structure. This compound is characterized by the presence of a chloro group, a trichloroethyl group, and two methyl groups attached to the cyclobutanone ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutanone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one typically involves the following steps:
Formation of the Cyclobutanone Ring: The cyclobutanone ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Trichloroethyl Group: The trichloroethyl group can be introduced through a nucleophilic substitution reaction using trichloroethanol and a suitable base.
Stereochemical Control: The stereochemistry of the compound can be controlled using chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro or trichloroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized cyclobutanone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Researchers can use the compound to study the mechanisms of various organic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine
Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry
Specialty Chemicals: The compound can be used in the production of specialty chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of (2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one: Unique due to its specific stereochemistry and functional groups.
Other Cyclobutanones: Compounds with similar cyclobutanone structures but different substituents.
Chlorinated Cyclobutanones: Compounds with chloro groups attached to the cyclobutanone ring.
Uniqueness
Stereochemistry: The (2S,4R) configuration provides specific spatial arrangement, affecting the compound’s reactivity and interactions.
Functional Groups:
Eigenschaften
CAS-Nummer |
71855-75-9 |
|---|---|
Molekularformel |
C8H10Cl4O |
Molekulargewicht |
264.0 g/mol |
IUPAC-Name |
(2S,4R)-2-chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H10Cl4O/c1-7(2)4(3-8(10,11)12)5(13)6(7)9/h4,6H,3H2,1-2H3/t4-,6+/m0/s1 |
InChI-Schlüssel |
SMISKVVLRWGLGK-UJURSFKZSA-N |
Isomerische SMILES |
CC1([C@H](C(=O)[C@H]1Cl)CC(Cl)(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C(=O)C1Cl)CC(Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


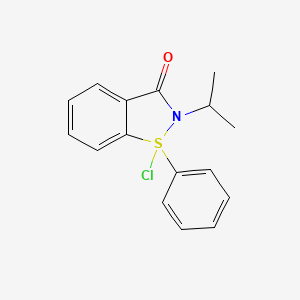
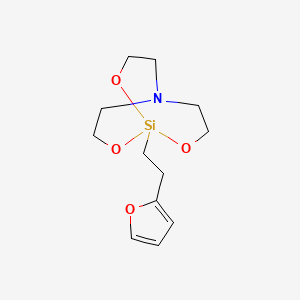
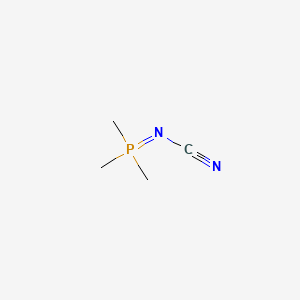
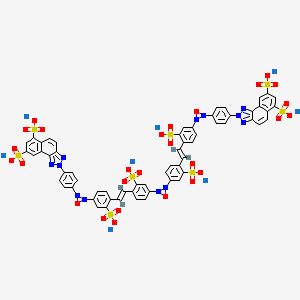

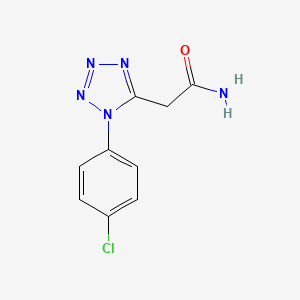

![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)


![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
